N-[2-(3-methoxyphenoxy)ethyl]urea
Description
N-[2-(3-Methoxyphenoxy)ethyl]urea is a urea derivative characterized by a urea (-NHCONH-) core linked to a 2-(3-methoxyphenoxy)ethyl group. The methoxy substituent at the para position of the phenyl ring and the ethylene spacer distinguish it from simpler arylurea derivatives.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3-methoxyphenoxy)ethylurea |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-3-2-4-9(7-8)15-6-5-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13) |
InChI Key |
YNYSPBPIUQEBPI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCNC(=O)N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) N-(3-Methoxyphenyl)urea (CAS 139-77-5)
- Molecular formula : C₈H₁₀N₂O₂
- Molecular weight : 166.18 g/mol
- Key differences: Lacks the ethyl-phenoxy linker, leading to reduced steric bulk and lower molecular weight. The absence of the ethylene spacer may limit conformational flexibility and binding affinity in biological systems compared to N-[2-(3-methoxyphenoxy)ethyl]urea .
b) 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea
- Molecular formula : C₁₈H₁₉N₃O₂
- Molecular weight : 309.37 g/mol
- Key differences: Incorporates an indole moiety and a 2-methoxyphenyl group. The ortho-methoxy substitution may sterically hinder interactions compared to the para-substituted target compound .
c) N-[3-(p-Methoxybenzenesulfonyloxy)phenyl]-N’-[4-(p-methoxybenzenesulfonyloxy)phenyl]urea
- Molecular formula : C₂₇H₂₄N₂O₈S₂
- Molecular weight : 592.62 g/mol
- Key differences: Contains sulfonyloxy groups instead of a simple methoxyphenoxy chain.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| This compound | 210.23 | 1.2 | ~10 (DMSO) | Ethyl-phenoxy, para-methoxy |
| N-(3-Methoxyphenyl)urea | 166.18 | 0.8 | ~50 (Water) | Direct phenyl-methoxy |
| 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea | 309.37 | 2.5 | ~2 (DMSO) | Indole, ortho-methoxy |
| N-[3-(p-Methoxybenzenesulfonyloxy)phenyl]-N’-[4-(p-methoxybenzenesulfonyloxy)phenyl]urea | 592.62 | 3.8 | <1 (Water) | Sulfonyloxy, para-methoxy |
Notes:
- The ethyl-phenoxy group in the target compound balances moderate lipophilicity (LogP ~1.2) and solubility, making it suitable for drug design.
- Sulfonyloxy derivatives exhibit high LogP values due to bulky substituents, limiting aqueous solubility .
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